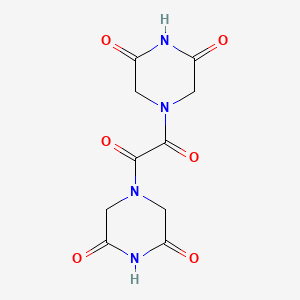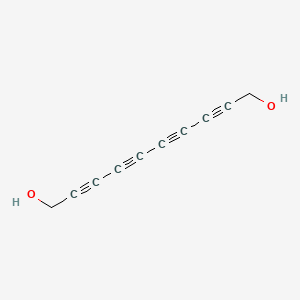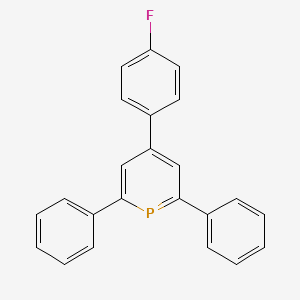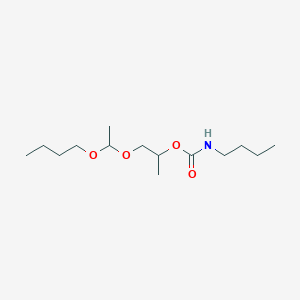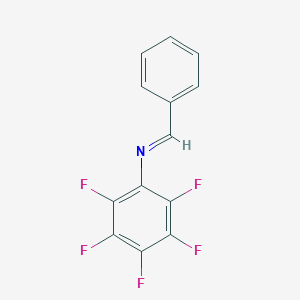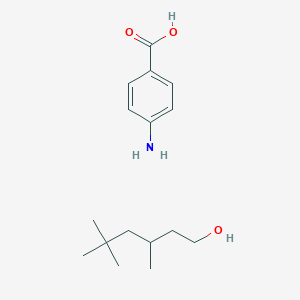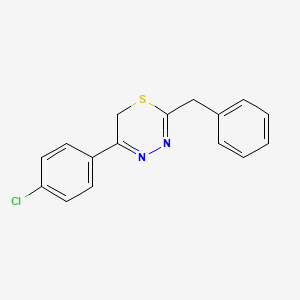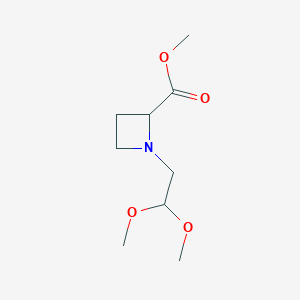
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester is a chemical compound with the molecular formula C9H17NO4 It is a derivative of azetidinecarboxylic acid, featuring a methyl ester group and a 2,2-dimethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester typically involves the esterification of 2-Azetidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester exerts its effects depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azetidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The 2,2-dimethoxyethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinecarboxylic acid, methyl ester: Lacks the 2,2-dimethoxyethyl group, which may affect its reactivity and applications.
2-Azetidinecarboxylic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
2-Azetidinecarboxylic acid, 1-(2-methoxyethyl)-, methyl ester: Contains a 2-methoxyethyl group, which may result in different biological activity and solubility.
Uniqueness
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester is unique due to the presence of the 2,2-dimethoxyethyl group, which can influence its chemical reactivity, solubility, and potential applications in various fields. This structural feature sets it apart from other similar compounds and makes it a valuable subject of study in scientific research.
Properties
CAS No. |
62664-93-1 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 1-(2,2-dimethoxyethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO4/c1-12-8(13-2)6-10-5-4-7(10)9(11)14-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JZZPRXOHCGJSGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1CCC1C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
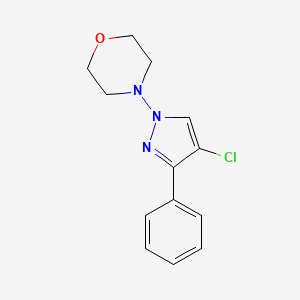
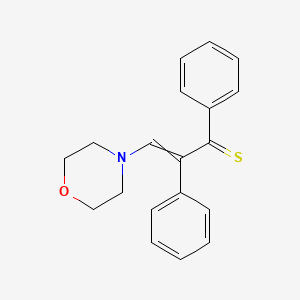
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)

